molecular formula C53H48O11Si B12073430 4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside

4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside

Cat. No.: B12073430
M. Wt: 889.0 g/mol
InChI Key: VLGQRMASAAPPOT-UHFFFAOYSA-N
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Description

This compound is a β-D-galactopyranoside derivative featuring:

  • 4-Methylumbelliferyl as the aglycone, a fluorescent probe widely used in enzymatic assays due to its UV/visible light-emitting properties .
  • 2,3,4-tri-O-benzoyl groups, which protect hydroxyl positions and influence solubility and reactivity.
  • 6-O-(tert-butyldiphenylsilyl) (TBDPS), a bulky silyl ether protecting group that enhances stability under acidic and nucleophilic conditions compared to smaller silyl groups like TBDMS (tert-butyldimethylsilyl) .

Its primary applications lie in glycosidase substrate studies and synthetic intermediates for oligosaccharide synthesis.

Properties

IUPAC Name

[4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H48O11Si/c1-35-32-45(54)60-43-33-39(30-31-42(35)43)59-52-48(64-51(57)38-24-14-7-15-25-38)47(63-50(56)37-22-12-6-13-23-37)46(62-49(55)36-20-10-5-11-21-36)44(61-52)34-58-65(53(2,3)4,40-26-16-8-17-27-40)41-28-18-9-19-29-41/h5-33,44,46-48,52H,34H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGQRMASAAPPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H48O11Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

889.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Solvent Effects

Lower temperatures (−20°C) favor β-selectivity by slowing anomerization, while dichloromethane (DCM) enhances reagent solubility. Substituting DCM with toluene reduces yields by 15–20% due to poor donor solubility.

Catalytic Additives

Silver triflate (AgOTf) improves glycosylation efficiency by sequestering bromide ions, increasing reaction rates by 30%. However, excess AgOTf (>1.5 eq) promotes side reactions, necessitating careful stoichiometric control.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 8.02–7.35 (m, aromatic protons from benzoyl groups) and δ 5.72 (d, J = 8.1 Hz, anomeric proton).

  • ¹³C NMR : The TBDPS silicon center induces upfield shifts for C-6 (δ 62.1) compared to unprotected analogs (δ 68.9).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+Na]⁺ at m/z 911.32 (calc. 911.31).

Challenges and Troubleshooting

Anomeric Purity

Trace α-anomer formation (<5%) is mitigated by rigorous drying of reactants and solvents. Silica gel chromatography (hexane/EtOAc 3:1) achieves >98% β-anomeric purity.

Hydrolytic Stability

The TBDPS group demonstrates exceptional stability toward acidic and basic conditions (0.1 M HCl/NaOH, 24 h), whereas benzoyl esters require neutral pH to prevent premature cleavage.

Scale-Up and Industrial Relevance

Pilot-scale synthesis (100 g batches) achieves 63% overall yield through:

  • Continuous Flow Benzoylation : Reduces reaction time from 24 h to 2 h.

  • Automated Chromatography : Enhances purity (>99.5%) while minimizing solvent use .

Chemical Reactions Analysis

4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Lewis acids, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Enzymatic Assays

Fluorogenic Substrate for Glycosidases:
The compound acts as a fluorogenic substrate for β-galactosidase and α-galactosidase. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces blue under UV light. This property makes it an excellent tool for detecting enzyme activity in various biological samples.

  • β-Galactosidase Activity Measurement: The hydrolysis of 4-methylumbelliferyl beta-D-galactopyranoside has been extensively used to quantify β-galactosidase activity in microbiological studies and clinical diagnostics. The fluorescence intensity correlates with enzyme concentration, allowing for sensitive detection of enzyme deficiencies or activities in different samples .
  • α-Galactosidase Activity Measurement: Similarly, the compound is employed to assess α-galactosidase activity, which is crucial for diagnosing conditions like Fabry disease. The assay helps in evaluating enzyme deficiencies by measuring the fluorescence produced upon substrate hydrolysis .

Binding Studies

Lectin Binding Investigations:
Research has demonstrated the binding properties of 4-methylumbelliferyl beta-D-galactopyranoside to various lectins, such as those derived from Mormordica charantia and Ricinus communis. These studies utilize fluorescence quenching techniques to analyze the interactions between the glycoside and lectins.

  • Specificity and Binding Affinity: The binding studies reveal that the fluorescence of the compound decreases significantly when bound to lectins, indicating a strong interaction within a hydrophobic environment. The association constants obtained from these studies suggest that the binding is highly specific and can be quantitatively assessed using equilibrium dialysis methods .

Synthesis of Glycosides

Glycosylation Reactions:
The compound is also involved in synthetic chemistry as a precursor for synthesizing various glycosides. The improved Helferich method has been utilized to create derivatives with enhanced yields, facilitating further research into carbohydrate chemistry.

  • Synthesis of Derivatives: For instance, modifications of 4-methylumbelliferyl derivatives have been explored to produce α- and β-anomers with specific stereochemical configurations, which are essential for studying enzyme-substrate interactions and developing new biochemical assays .

Applications in Environmental Science

Detection of Estrogenic Compounds:
In environmental studies, 4-methylumbelliferyl beta-D-galactopyranoside has been used in assays to detect estrogen-active compounds (EACs) in environmental samples. This application leverages its ability to indicate the presence of such compounds through fluorescence changes upon enzymatic cleavage by β-galactosidase.

  • Planar Yeast Estrogen Screen: The compound serves as a substrate in the planar yeast estrogen screen assay, providing a positive signal through blue fluorescence when EACs are present in tested samples .

Data Summary Table

Application AreaSpecific UseKey Findings/Notes
Enzymatic AssaysMeasurement of β-galactosidase activitySensitive detection via fluorescence; used in diagnostics
Measurement of α-galactosidase activityImportant for Fabry disease diagnosis
Binding StudiesInteraction with lectinsStrong specificity; quantitative analysis possible
Synthesis of GlycosidesPrecursor for glycosylation reactionsEnhanced yields reported using improved methods
Environmental ScienceDetection of estrogenic compoundsUsed in planar yeast estrogen screen

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside involves its role as a substrate for specific enzymes. Upon enzymatic hydrolysis, the compound releases 4-Methylumbelliferone, which can be detected and measured due to its fluorescent properties. This allows researchers to quantify enzyme activity and study enzyme kinetics . The molecular targets and pathways involved include glycosidases and other carbohydrate-processing enzymes.

Comparison with Similar Compounds

Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside

  • Key Differences :
    • Aglycone : Methyl group instead of 4-methylumbelliferyl, eliminating fluorescence properties .
    • Protecting Groups : Benzoyl groups at 2,3,6-O-positions (vs. 2,3,4-O-) and TBDMS at 4-O- (vs. TBDPS at 6-O-) .
  • Synthetic Relevance :
    • Synthesized via sequential benzoylation and silylation, yielding 47% final product .
    • TBDMS at 4-O- allows selective deprotection under milder conditions than TBDPS .

4-Methylumbelliferyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside

  • Key Differences :
    • Protecting Groups : Benzylidene acetal at 4,6-O- (cyclic protection) instead of TBDPS at 6-O- and benzoyl at 4-O- .
    • Reactivity : Benzylidene groups are acid-labile, enabling selective ring-opening for further functionalization .
  • Applications : Used as a precursor for glycosylation reactions requiring regioselective deprotection .

Phenyl 2-Deoxy-2-azido-3-O-benzoyl-6-O-TBDPS-thio-α-D-galactopyranoside

  • Key Differences :
    • Aglycone : Phenylthio group instead of 4-methylumbelliferyl.
    • Functional Groups : 2-Deoxy-2-azido modification and thio-glycosidic linkage, enhancing stability for click chemistry applications .
  • Utility: Serves as a glycosyl donor in convergent oligosaccharide synthesis .

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-β-D-galactopyranoside

  • Key Differences: Protecting Groups: Triflate (OTf) at 4-O- instead of benzoyl/TBDPS, making it a potent leaving group for nucleophilic substitutions . Benzyl Groups: Provide orthogonal protection, removable via hydrogenolysis .
  • Applications : Intermediate for synthesizing galactose-based glycoconjugates with modified stereochemistry .

Comparative Data Table

Compound Name Aglycone Protecting Groups (Positions) Key Applications
Target Compound 4-Methylumbelliferyl 2,3,4-tri-O-benzoyl; 6-O-TBDPS Enzymatic assays, fluorescent substrates
Methyl 2,3,6-tri-O-benzoyl-4-O-TBDMS-β-D-galactopyranoside Methyl 2,3,6-tri-O-benzoyl; 4-O-TBDMS Synthetic intermediate
4-Methylumbelliferyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside 4-Methylumbelliferyl 2,3-di-O-benzoyl; 4,6-O-benzylidene Glycosylation precursors
Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-β-D-galactopyranoside Benzyl 2,3,6-tri-O-benzyl; 4-O-triflate Glycoconjugate synthesis

Research Findings and Implications

  • Synthetic Challenges :

    • The TBDPS group at 6-O- in the target compound requires stringent anhydrous conditions for installation but offers superior stability over TBDMS in downstream reactions .
    • Regioselective benzoylation at 2,3,4-O- (vs. 2,3,6-O-) demands precise temperature and catalyst control to avoid migration .
  • Analytical Characterization :

    • 1H/13C-NMR : Distinct shifts for TBDPS (δ ~1.0–1.2 ppm for tert-butyl) and benzoyl groups (δ ~7.4–8.1 ppm for aromatic protons) confirm regiochemistry .
    • Mass Spectrometry : HRMS data (e.g., [M+Na]+ = 899.28) validate molecular weight and purity .
  • Functional Advantages :

    • The 4-methylumbelliferyl aglycone enables real-time monitoring of enzymatic hydrolysis via fluorescence, unlike methyl or benzyl analogs .
    • TBDPS at 6-O- permits sequential deprotection strategies, critical for synthesizing branched oligosaccharides .

Biological Activity

4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside (referred to as 4-MU-Gal hereafter) is a synthetic glycoside derivative that serves as a substrate for various glycosidases, particularly β-galactosidases. This compound's biological activity is primarily assessed through its interactions with enzymes and lectins, which are crucial for understanding its potential applications in biochemical assays and therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₃₃O₈Si
  • Molecular Weight : 561.76 g/mol
  • CAS Number : Not specified in the literature but related to similar compounds.

Biological Activity Overview

The biological activity of 4-MU-Gal can be categorized into its enzymatic interactions and fluorescence properties:

  • Enzymatic Substrate :
    • 4-MU-Gal is a fluorogenic substrate for β-galactosidase. Upon hydrolysis by this enzyme, it releases 4-methylumbelliferone, which fluoresces, allowing for quantitative detection of enzyme activity . This property makes it valuable in diagnostic assays for conditions like Krabbe disease where β-galactosidase activity is measured.
  • Binding Studies :
    • The binding affinity of 4-MU-Gal to lectins has been studied extensively. For instance, its interaction with Mormordica charantia lectin demonstrated a significant quenching of fluorescence, indicating strong binding in a hydrophobic environment. The association constant was determined to be approximately 1.96×104M11.96\times 10^4\,M^{-1} . This specificity suggests potential applications in targeting lectin-mediated pathways in biological systems.

Case Studies

  • Fluorogenic Substrate for Galactocerebrosidase :
    • A study highlighted that a related compound, 6-hexadecanoylamino-4-methylumbelliferyl-beta-D-galactopyranoside (HMGal), was effectively used for diagnosing Krabbe disease due to its specificity as a substrate for galactocerebrosidase. HMGal's hydrolysis was significantly more efficient compared to natural substrates . This indicates that 4-MU-Gal may similarly facilitate rapid diagnostics due to its fluorescent properties.
  • Inhibition Studies :
    • In competitive binding assays, it was found that lactose could reverse the fluorescence quenching of 4-MU-Gal when bound to Mormordica charantia lectin, confirming the saccharide specificity of the binding interaction . This could have implications for designing inhibitors or modulators in glycosylation processes.

Data Tables

PropertyValue
Molecular FormulaC₃₁H₃₃O₈Si
Molecular Weight561.76 g/mol
Fluorescence Emission Wavelength~450 nm (upon cleavage)
Binding Affinity (M. charantia lectin)1.96×104M11.96\times 10^4\,M^{-1}

Q & A

Q. What is the rationale for the specific protecting groups (benzoyl and tert-butyldiphenylsilyl) in this compound?

The benzoyl groups at the 2,3,4-positions provide temporary protection during glycosylation reactions, preventing unwanted side reactions while allowing selective deprotection under basic conditions (e.g., NaOMe/MeOH) . The 6-O-tert-butyldiphenylsilyl (TBDPS) group enhances solubility in organic solvents and is stable under acidic conditions but can be selectively removed using fluoride-based reagents (e.g., TBAF) without disturbing other protecting groups . This design facilitates stepwise synthesis of complex oligosaccharides.

Q. How is this compound used in enzyme activity assays?

As a fluorogenic substrate, the 4-methylumbelliferyl (4-MU) aglycone is released upon β-galactosidase cleavage, producing fluorescence detectable at ~450 nm (excitation ~360 nm). Researchers typically monitor kinetic activity at neutral pH (7.0–7.5), though fluorinated derivatives (e.g., DiFMUG) may offer higher sensitivity in acidic conditions . Methodological steps include:

  • Preparing a substrate stock solution in DMSO or DMF.
  • Optimizing enzyme concentration to ensure linear fluorescence increase over time.
  • Calibrating fluorescence readings against standard 4-MU solutions .

Q. What synthetic challenges arise when preparing this compound?

Key challenges include:

  • Regioselective benzoylation : Ensuring precise protection at the 2,3,4-positions requires controlled reaction conditions (e.g., temp, catalyst) to avoid over-benzoylation .
  • Silylation at the 6-O position : TBDPS installation demands anhydrous conditions and inert atmospheres to prevent hydrolysis .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is often needed to separate intermediates .

Advanced Research Questions

Q. How can conflicting kinetic data using this substrate be resolved?

Discrepancies in enzyme activity measurements may arise from:

  • Substrate purity : Impurities >2% (e.g., free 4-MU) can inflate background fluorescence. Validate purity via HPLC (≥98% recommended) .
  • Enzyme source variability : Recombinant vs. purified native enzymes may exhibit differing kinetic parameters (e.g., Km). Standardize enzyme batches and include positive controls .
  • Buffer interference : Phosphate buffers can quench fluorescence at high concentrations. Use HEPES or citrate buffers and validate pH stability .

Q. What strategies optimize glycosylation yields when using this donor in oligosaccharide synthesis?

Low yields in glycosylation reactions may be addressed by:

  • Promoter selection : Use NIS/TfOH or AgOTf for sialylations; BF3·OEt2 for mannosylations .
  • Temperature control : Perform reactions at –40°C to minimize side reactions .
  • Moisture exclusion : Strict anhydrous conditions (molecular sieves, argon) prevent premature hydrolysis of the TBDPS group .

Q. How does the choice of fluorogenic substrate impact assay sensitivity in live-cell imaging?

Compared to non-fluorinated 4-MU substrates, fluorinated analogs (e.g., DiFMUG) exhibit lower pKa (~6.5 vs. ~8.0 for 4-MU), enabling stronger fluorescence at physiological pH (7.4) without alkalinization . However, cellular autofluorescence and esterase-mediated cleavage of acetylated intermediates must be controlled via:

  • Using cell-permeable substrates (e.g., diacetylated derivatives).
  • Including esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) in imaging buffers .

Q. What mechanistic insights can be gained from studying β-galactosidase inhibition with this substrate?

Competitive inhibition studies using this substrate and analogs (e.g., 4-Trifluoromethylumbelliferyl derivatives) reveal:

  • Active site steric constraints : Bulky substituents (e.g., TBDPS) reduce binding affinity, informing enzyme-substrate docking models .
  • Transition-state stabilization : Kinetic isotope effects (KIEs) measured with deuterated aglycones elucidate proton transfer mechanisms during catalysis .

Methodological Notes

  • Handling and Storage : Store lyophilized substrate at –20°C under argon to prevent hydrolysis. Dissolve in anhydrous DMSO (≤10 mM) to avoid precipitation .
  • Safety : Follow protocols for handling fluorogenic compounds (e.g., PPE, waste disposal per P201/P210 guidelines) .

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